(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
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Description
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound is related to a class of chemicals involved in various synthesis and chemical reactions, serving as a basis for creating novel compounds with potential applications in pharmacology and material science. For instance, similar compounds have been synthesized through reactions involving benzoxazolone, benzothiazolone, and benzimidazolone derivatives, leading to the formation of compounds with specific structural properties (Abdelaal, Kong, & Bauer, 1992).
Biological Activity
Compounds structurally similar to the query chemical have been evaluated for their biological activities, particularly as anti-inflammatory and antimicrobial agents. Some piperazine derivatives, for example, have demonstrated potent anti-inflammatory properties in in vivo models (Patel, Karkhanis, & Patel, 2019). Furthermore, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with several derivatives showing promising anti-tubercular activity and low cytotoxicity, indicating their potential as therapeutic agents (Pancholia et al., 2016).
Antioxidant and Antimicrobial Properties
The antioxidant and antimicrobial activities of various derivatives have been investigated, revealing that some compounds exhibit significant activity against common pathogens, suggesting their potential application in combating infections and oxidative stress-related conditions (Bassyouni et al., 2012).
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14-22-17-4-3-16(11-18(17)23-14)21(26)25-8-6-24(7-9-25)12-15-2-5-19-20(10-15)28-13-27-19/h2,5,10,16H,3-4,6-9,11-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYPFYRRIGQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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